AF 594 carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

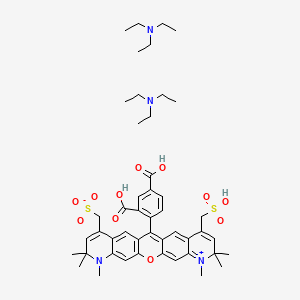

Molecular Formula |

C47H64N4O11S2 |

|---|---|

Molecular Weight |

925.2 g/mol |

IUPAC Name |

[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine |

InChI |

InChI=1S/C35H34N2O11S2.2C6H15N/c1-34(2)14-19(16-49(42,43)44)22-10-25-29(12-27(22)36(34)5)48-30-13-28-23(20(17-50(45,46)47)15-35(3,4)37(28)6)11-26(30)31(25)21-8-7-18(32(38)39)9-24(21)33(40)41;2*1-4-7(5-2)6-3/h7-15H,16-17H2,1-6H3,(H3-,38,39,40,41,42,43,44,45,46,47);2*4-6H2,1-3H3 |

InChI Key |

HVIUCQATZFBKFP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)O)C(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

AF 594 carboxylic acid chemical structure and properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of AF 594 carboxylic acid, a prominent fluorescent dye utilized in a multitude of life science applications. The document details its chemical structure, photophysical properties, and conjugation chemistry, offering structured data, detailed experimental protocols, and workflow visualizations to facilitate its effective use in research and development.

Core Chemical Structure and Properties

This compound is a member of the Alexa Fluor family of dyes, known for their exceptional brightness and photostability. Structurally, it is a sulfonated rhodamine derivative, a modification that significantly enhances its water solubility and reduces the tendency for aggregation, a common issue with fluorescently labeled conjugates.[1][2] The defining feature of this molecule is its terminal carboxylic acid group (-COOH), which serves as a reactive handle for covalent attachment to other molecules.

The dye is characterized by its high fluorescence quantum yield and robust photostability.[3][4] It is soluble in water, as well as common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[5][6] Its fluorescence is notably insensitive to pH variations between pH 4 and 10, a critical feature for maintaining consistent signal in diverse biological environments.[2] The molecular formula for this compound is C₄₇H₆₄N₄O₁₁S₂ and its molecular weight is approximately 925.18 g/mol .[5]

Photophysical Characteristics

The utility of a fluorophore is fundamentally defined by its spectral properties. AF 594 possesses an excitation maximum in the orange-red region of the spectrum and an emission maximum in the red region, making it compatible with common laser lines and filter sets in fluorescence microscopy and flow cytometry.

Table 1: Quantitative Photophysical Properties of AF 594

| Property | Value |

| Excitation Maximum (λex) | 586 - 594 nm[3][4][5] |

| Emission Maximum (λem) | 613 - 617 nm[5][7] |

| Molar Extinction Coefficient (ε) | ~105,000 cm⁻¹M⁻¹[5][6][8] |

| Fluorescence Quantum Yield (Φ) | ~0.77[5][6] |

| Fluorescence Lifetime (τ) | Not specified for carboxylic acid form; general for Alexa Fluor dyes. |

Experimental Protocols and Conjugation Chemistry

The primary application of this compound is its covalent conjugation to biomolecules bearing primary amine groups, such as proteins, amine-modified oligonucleotides, and peptides.[9] This is typically achieved through carbodiimide (B86325) chemistry.

Amine Labeling via EDC/NHS Chemistry

The carboxylic acid group is not directly reactive with amines under physiological conditions. It must first be activated to a more reactive intermediate. A common and efficient method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester readily reacts with primary amines (-NH₂) on the target molecule to form a stable amide bond.[5]

Caption: General workflow for labeling primary amines using this compound.

Detailed Protocol: Labeling a Protein with this compound

This protocol is a general guideline and may require optimization for specific proteins.

-

Protein Preparation:

-

The protein must be in an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS). Buffers containing Tris or glycine (B1666218) will interfere with the reaction and must be removed, for instance, by dialysis against PBS.[7][10]

-

The optimal protein concentration is typically 1-10 mg/mL.

-

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Freshly prepare EDC and sulfo-NHS solutions in a non-amine-containing buffer (e.g., MES buffer or water) immediately before use.

-

-

Activation and Conjugation Reaction:

-

For a typical reaction, use a 5- to 20-fold molar excess of dye over the protein.

-

Combine the this compound stock solution with a 1.5-fold molar excess of both EDC and sulfo-NHS relative to the dye.

-

Allow the activation reaction to proceed for 15 minutes at room temperature.

-

Add the activated dye mixture to the protein solution. The reaction pH should be between 7.0 and 8.5 for efficient conjugation to primary amines.[8] If the protein buffer is at a lower pH, it can be adjusted with a small amount of a suitable base like sodium bicarbonate.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

The most common method to separate the labeled protein from unreacted dye and reaction byproducts is size-exclusion chromatography (e.g., a G-25 desalting column).[10] The larger protein conjugate will elute first.

-

Alternatively, extensive dialysis against a suitable storage buffer can be used.

-

-

Characterization (Optional but Recommended):

-

The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~590 nm (for the dye).

-

Key Applications and Logical Workflows

AF 594 conjugates are staples in fluorescence-based assays due to their brightness and photostability. A primary application is in immunofluorescence (IF) for the detection of specific cellular targets.

Immunofluorescence (IF) Workflow

In a typical indirect immunofluorescence experiment, an unlabeled primary antibody binds to the target antigen. Subsequently, a secondary antibody conjugated with AF 594, which is specific for the primary antibody's host species, is used for detection and visualization.

Caption: Logical steps in a typical indirect immunofluorescence (IF) protocol.

This workflow highlights the sequential steps required for specific labeling and subsequent imaging. The bright red fluorescence of AF 594 provides excellent contrast, especially when combined with blue nuclear counterstains like DAPI.[11]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Wolfe Labs [wolfelabs.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to AF 594 Carboxylic Acid: Excitation, Emission, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and applications of AF 594 carboxylic acid, a bright and photostable red-fluorescent dye. Its high fluorescence quantum yield and excellent water solubility make it a valuable tool for labeling a wide range of biomolecules in various research and drug development applications.[1][2][3][4]

Core Spectroscopic Properties

This compound, also known by its synonym Alexa Fluor 594 carboxylic acid, exhibits strong absorption and emission in the red region of the visible spectrum.[5] This makes it particularly suitable for multicolor imaging in conjunction with green-fluorescent probes.[5] The dye is characterized by its high photostability and pH-insensitive fluorescence over a broad range (pH 4-10), ensuring reliable performance in diverse experimental conditions.[3][4][6]

Quantitative Spectral Data

The key spectral characteristics of this compound are summarized in the table below. It is important to note that while the free carboxylic acid form is non-reactive, it can be activated to conjugate with primary amines.[7][8] The spectral properties are largely consistent across its various forms (free acid and conjugates).

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 586 nm - 594 nm | [1][2][7][][10] |

| Emission Maximum (λem) | 613 nm - 618 nm | [1][2][7][][11] |

| Molar Absorptivity (ε) | ~92,000 - 105,000 cm⁻¹M⁻¹ | [4][7][10] |

| Fluorescence Quantum Yield (Φ) | 0.66 - 0.77 | [4][7][10][12][13] |

| Recommended Laser Lines | 561 nm, 594 nm | [3][5][14] |

Experimental Protocols and Methodologies

The primary application of this compound involves its covalent conjugation to biomolecules, most commonly proteins, antibodies, and amine-modified oligonucleotides.[8][15] This process typically requires the activation of the carboxylic acid group to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines.

General Workflow for Bioconjugation and Analysis

The following diagram illustrates the typical workflow for labeling a target molecule with this compound and its subsequent use in fluorescence-based applications.

Detailed Protocol for Protein Labeling via NHS Ester Formation

This protocol outlines the steps for activating this compound and conjugating it to a protein. This method is adapted from established protocols for amine-reactive dyes.[16][17]

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 2 mg/mL.

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., size-exclusion chromatography resin)

Procedure:

-

Preparation of the Reactive Dye (NHS Ester):

-

Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. The molar ratio should be approximately 1:1.2:1.2 (dye:EDC:NHS).

-

Allow the reaction to proceed for at least 1 hour at room temperature to form the AF 594 NHS ester.

-

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer, as primary amines will compete with the labeling reaction.[16] If necessary, perform buffer exchange via dialysis or a desalting column.

-

Adjust the protein concentration to 2 mg/mL.

-

-

Labeling Reaction:

-

Add 50 µL of 1 M sodium bicarbonate solution to 0.5 mL of the 2 mg/mL protein solution to raise the pH to ~8.3.[16]

-

Add the freshly prepared AF 594 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction for 1 hour at room temperature with gentle stirring.[16]

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column.

-

Equilibrate the column with PBS or another suitable storage buffer.

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 590 nm (for the dye).

-

Store the labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[16]

-

Signaling Pathways and Applications

This compound is not a component of any biological signaling pathway itself. Instead, it is a versatile tool used to visualize and track components of various cellular processes. Once conjugated to a biomolecule of interest (e.g., an antibody, ligand, or peptide), the resulting fluorescent probe can be used to study:

-

Receptor Trafficking and Localization: By labeling a ligand or an antibody against a specific receptor, its movement and localization on the cell surface and within intracellular compartments can be monitored using fluorescence microscopy.

-

Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) can utilize AF 594 as an acceptor dye in combination with a suitable donor to study the proximity and interaction of two labeled proteins.

-

Cellular Imaging and Flow Cytometry: Labeled antibodies are widely used in immunofluorescence staining to identify and quantify specific cell populations or to visualize the distribution of proteins within cells.[14]

-

Super-Resolution Microscopy: The brightness and photostability of AF 594 make it suitable for advanced imaging techniques such as dSTORM, SIM, and STED, allowing for visualization beyond the diffraction limit of light.[14]

The following diagram illustrates the logical relationship of how a labeled molecule can be used to investigate a simplified signaling pathway.

References

- 1. This compound | Wolfe Labs [wolfelabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]

- 4. duofluor.com [duofluor.com]

- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - UK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]

- 11. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Alexa Fluor 594 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

AF 594 carboxylic acid molecular weight and formula

An In-depth Technical Guide to AF 594 Carboxylic Acid: Molecular Weight and Chemical Formula

For researchers, scientists, and drug development professionals utilizing fluorescent probes, a precise understanding of the molecular characteristics of dyes such as this compound is paramount. This guide provides a detailed examination of the molecular weight and chemical formula of this compound, addressing notable discrepancies in commercially available information to ensure accurate experimental design and interpretation.

Executive Summary

This compound is a widely used red fluorescent dye. However, investigations into its molecular properties reveal the existence of at least two distinct chemical entities marketed under this name. This guide elucidates the molecular formulas and weights of these two primary forms to mitigate potential confusion and support rigorous scientific research.

Unraveling the Discrepancy: Two Forms of this compound

Analysis of data from various suppliers and chemical databases indicates that "this compound" can refer to two different compounds with distinct molecular weights and formulas. The most commonly cited form possesses a molecular weight of approximately 925.16 g/mol . A second, structurally different compound with a molecular weight of around 722.79 g/mol is also available under the same name. It is crucial for researchers to verify which form they are using, as this will impact stoichiometric calculations and other molecular-level considerations.

Form 1: The Higher Molecular Weight Variant

This is the more frequently referenced form of this compound.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 925.16 g/mol | [1][2] |

| Molecular Formula | C₄₇H₆₄N₄O₁₁S₂ | [2][3][4][5] |

| Appearance | Black-blue crystals | |

| Solubility | Soluble in water, DMSO, DMF | [4] |

| Excitation Maximum | ~590 nm | |

| Emission Maximum | ~617 nm |

Logical Relationship Diagram

Caption: Key molecular properties of the higher molecular weight form of this compound.

Form 2: The Lower Molecular Weight Variant

A second compound, also marketed as this compound, possesses a significantly different molecular structure.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 722.79 g/mol | [6] |

| Molecular Formula | C₃₅H₃₄N₂O₁₁S₂ | [6] |

| Purity | ≥95% | [6] |

Logical Relationship Diagram

Caption: Key molecular properties of the lower molecular weight form of this compound.

Experimental Protocols

The characterization of fluorescent dyes such as this compound typically involves a suite of analytical techniques to confirm identity, purity, and spectral properties. While specific experimental protocols are proprietary to commercial suppliers, the general methodologies include:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight and confirm the elemental composition, which validates the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to elucidate the chemical structure, providing information on the connectivity of atoms and the presence of functional groups. Recent studies have utilized a combination of MS and NMR to determine the definitive structures of related Alexa Fluor dyes.[7][8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, separating the main component from any synthetic intermediates or degradation products.

-

UV-Visible and Fluorescence Spectroscopy: These techniques are used to determine the maximum absorption (excitation) and emission wavelengths, as well as the extinction coefficient and quantum yield, which are critical parameters for fluorescence applications.

Conclusion

The term "this compound" can refer to at least two different chemical compounds with distinct molecular weights and formulas. For reproducible and accurate experimental outcomes, it is imperative that researchers are aware of this discrepancy and confirm the specific molecular details of the dye they are using. This guide provides the necessary information to distinguish between these two forms and serves as a valuable resource for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C47H64N4O11S2 | CID 169450416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]

- 6. AF594 carboxylic acid | AxisPharm [axispharm.com]

- 7. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

AF 594 carboxylic acid for beginners in fluorescence microscopy

An In-Depth Technical Guide to AF 594 Carboxylic Acid for Fluorescence Microscopy

Introduction to Fluorescence Microscopy

Fluorescence microscopy is a cornerstone of modern biological and medical research, enabling the visualization of specific cellular structures and molecules with high contrast.[1][2] The technique is based on the phenomenon of fluorescence, where a molecule, known as a fluorophore, absorbs light at a specific wavelength (excitation) and, after a brief interval, emits light at a longer, lower-energy wavelength (emission).[1][3][4] This difference between the peak excitation and emission wavelengths is called the Stokes shift.[1] In a fluorescence microscope, optical filters are used to separate the bright excitation light from the much weaker emitted light, allowing only the emission signal to reach the detector. This results in a high-contrast image where the fluorescently labeled structures appear bright against a dark background.[5]

This compound: A Primer

Alexa Fluor™ 594 (AF 594) is a bright, photostable, and water-soluble red-fluorescent dye.[6][7] It is widely used in various applications, including fluorescence microscopy and flow cytometry.[8][9] The "carboxylic acid" form of AF 594 is the non-reactive version of the dye.[10] While the carboxylic acid group can be chemically activated to react with amines using carbodiimides like EDAC, it is more commonly used as a reference standard in experiments involving AF 594 conjugates.[10][11]

For labeling proteins and other molecules containing primary amines, the more common and convenient form is the AF 594 succinimidyl ester (also known as an NHS ester).[12][13] This derivative has been activated to readily react with primary amines (like those on lysine (B10760008) residues of proteins) to form stable covalent bonds.[14][15][16] This guide will focus on the practical application of AF 594, including a standard labeling protocol using its amine-reactive NHS ester form.

Core Advantages of AF 594:

-

Brightness and Photostability: AF 594 conjugates are typically brighter and more photostable than those of spectrally similar dyes like Texas Red, allowing for longer imaging sessions with less signal loss.[6][14][17][18]

-

pH Insensitivity: The dye's fluorescence is stable across a broad pH range (from pH 4 to 10), which is a significant advantage for live-cell imaging and experiments where pH may vary.[6][7][9][19]

-

Water Solubility: Good water solubility prevents the need for organic solvents in protein conjugation reactions and reduces the risk of conjugate precipitation during storage.[6][7]

-

Instrument Compatibility: Its excitation and emission spectra are well-matched to common laser lines, particularly the 561 nm and 594 nm lasers.[7][9][17]

Data Presentation

The key spectral and physical properties of AF 594 are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum | ~590 nm | [6][7][8] |

| Emission Maximum | ~617 nm | [6][7][8] |

| Molar Extinction Coefficient | ~105,000 cm⁻¹M⁻¹ | [10][11][20] |

| Fluorescence Quantum Yield | ~0.66 - 0.77 | [8][10][20][21] |

| Recommended Laser Lines | 561 nm, 594 nm | [7][17] |

| Fluorescence Color | Red | [6] |

| pH Sensitivity | Insensitive from pH 4-10 | [7][9][19] |

Experimental Protocols

Protocol 1: Labeling an IgG Antibody with AF 594 NHS Ester

This protocol provides a general procedure for conjugating AF 594 succinimidyl ester (SE) to an IgG antibody. The goal is to covalently attach the dye to primary amine groups on the antibody.[13]

A. Materials Required:

-

Purified IgG antibody (1-2.5 mg/mL)

-

AF 594 Succinimidyl Ester (NHS Ester)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH ~8.3. (If the antibody is in PBS, add 1/10th volume of 1 M sodium bicarbonate).[13][16]

-

Anhydrous dimethylsulfoxide (DMSO)

-

Purification Column (e.g., Sephadex G-25) equilibrated in PBS.[14]

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

B. Pre-reaction Preparation:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the dye and must be removed by dialysis against PBS.[14][22] The presence of sodium azide (B81097) (≤3 mM) will not interfere with the reaction.[14]

-

Adjust pH: Adjust the antibody solution to a final concentration of 0.1 M sodium bicarbonate, pH 8.3, to optimize the reaction with the succinimidyl ester.[13][22]

-

Prepare Dye Stock Solution: Allow the vial of AF 594 NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. This solution should be prepared fresh immediately before use, as the reactive ester is susceptible to hydrolysis.[13][23]

C. Labeling Reaction:

-

While gently stirring the antibody solution, slowly add the calculated volume of the 10 mM dye stock solution. A common starting point is a dye-to-protein molar ratio between 9:1 and 15:1.[13]

-

Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[14][23][]

D. Purification of the Conjugate:

-

After incubation, the unreacted, free dye must be separated from the labeled antibody.

-

Load the reaction mixture onto a size-exclusion chromatography column (e.g., Sephadex) that has been pre-equilibrated with PBS.[14]

-

The first colored band to elute from the column is the labeled antibody. The slower-moving, second colored band is the unbound free dye. Collect the first band.

-

Alternatively, for smaller scale reactions, spin filters can be used for purification as described in microscale labeling kits.[22]

E. Storage:

-

Store the purified antibody conjugate at 4°C, protected from light.[14] The addition of a carrier protein like BSA to 1-10 mg/mL can improve stability if the final conjugate concentration is below 1 mg/mL.[14]

-

For long-term storage, add sodium azide to a final concentration of 0.02-0.1% and store at 4°C, or divide into single-use aliquots and freeze at -20°C. Avoid repeated freeze-thaw cycles.[14][16]

Protocol 2: Basic Fluorescence Microscopy Imaging Workflow

This protocol outlines a general workflow for imaging cells stained with an AF 594-conjugated antibody.

-

Sample Preparation: Prepare cells or tissue on a microscope slide or dish. This typically involves fixation (e.g., with paraformaldehyde) and permeabilization (e.g., with Triton X-100) if the target is intracellular.

-

Blocking: To prevent non-specific antibody binding, incubate the sample in a blocking buffer (e.g., PBS with 5% BSA or serum from the secondary antibody host species) for 30-60 minutes.[25][26]

-

Primary Antibody Incubation: If performing indirect immunofluorescence, incubate with a primary antibody specific to the target of interest.

-

Secondary Antibody Incubation: Incubate the sample with the AF 594-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Washing: Wash the sample several times with PBS to remove unbound antibodies and reduce background fluorescence.[25]

-

Mounting: Mount the coverslip onto the slide using an antifade mounting medium to preserve the fluorescence signal and prevent photobleaching.[27]

-

Imaging:

-

Place the slide on the microscope stage.

-

Select the appropriate filter set for AF 594 (e.g., a Texas Red filter set).[17]

-

Use the lowest excitation light intensity and shortest exposure time necessary to acquire a clear image to minimize photobleaching.[27]

-

Capture images using a suitable detector, such as a CCD camera.[5]

-

Visualizations

Caption: The fundamental principle of fluorescence.

Caption: Workflow for amine-reactive fluorescent dye conjugation.

Caption: Simplified light path in an epifluorescence microscope.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Fluorescent Signal | - Low antibody concentration.- Incompatible primary/secondary antibodies.- Imaging settings are incorrect for AF 594.- Excessive photobleaching. | - Titrate antibody concentration to find the optimal level.[25][26]- Ensure secondary antibody is specific to the primary antibody's host species.- Check that the correct filter cubes and laser lines are being used.[26]- Use an antifade mounting medium and minimize light exposure.[27] |

| High Background / Non-specific Staining | - Antibody concentration is too high.- Inadequate blocking.- Insufficient washing.- Autofluorescence from the sample. | - Perform a titration to determine the optimal antibody concentration.[26]- Increase blocking time or try a different blocking agent (e.g., serum instead of BSA).[25]- Increase the number and duration of wash steps after antibody incubation.[25]- Use an unstained control to assess autofluorescence; consider using fluorophores with longer wavelengths if autofluorescence is high in the green/red channels.[27] |

| Photobleaching (Signal Fades Rapidly) | - Excitation light is too intense.- Exposure time is too long.- Mounting medium lacks an antifade reagent. | - Reduce laser power or excitation light intensity to the minimum required for a good signal.[27]- Use the shortest possible exposure time.[27]- Always use a fresh, high-quality antifade mounting medium.[27]- Consider using a more photostable dye if the problem persists.[27] |

| Uneven or Patchy Staining | - Poor sample permeabilization.- Uneven distribution of antibodies. | - Optimize the permeabilization step with different detergent concentrations or incubation times.[25]- Ensure the sample is fully covered with antibody solution and gently agitate during incubation.[25] |

References

- 1. Fluorescence Microscopy Explained: A Beginner’s Guide | KEYENCE America [keyence.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. goldbio.com [goldbio.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. Introduction to Fluorescence Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. APDye Fluor 594 | AZDye™ 594, Alexa Fluor® 594 Equivalent | AxisPharm [axispharm.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. cn.lumiprobe.com [cn.lumiprobe.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. biotium.com [biotium.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. colibri-cytometry.com [colibri-cytometry.com]

- 17. Alexa Fluor 594 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. lumiprobe.com [lumiprobe.com]

- 20. BP Fluor 594 carboxylic acid | BroadPharm [broadpharm.com]

- 21. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. genecopoeia.com [genecopoeia.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. biotium.com [biotium.com]

- 27. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Photostability of Alexa Fluor™ 594 Dyes

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the photophysical properties of Alexa Fluor™ 594 (AF 594), with a primary focus on its photostability. It includes key performance data, comparisons with other fluorophores, and detailed experimental protocols for assessing photobleaching, designed to assist researchers in optimizing their fluorescence imaging experiments.

Core Photophysical Properties of Alexa Fluor™ 594

Alexa Fluor™ 594 is a bright, red-fluorescent dye renowned for its high quantum yield and exceptional photostability.[1][2][] These characteristics make it a preferred choice for a wide range of applications, including immunofluorescence, flow cytometry, and super-resolution microscopy.[1][4][5] Its spectral properties are well-suited for excitation by 561 nm or 594 nm laser lines.[2][5] The sulfonation of its core structure renders it hydrophilic and negatively charged, which contributes to its stability and performance.[6][7]

The key photophysical characteristics of AF 594 are summarized in the table below.

| Property | Value | Reference |

| Maximum Excitation (λex) | 590 nm | [1][4] |

| Maximum Emission (λem) | 617 - 618 nm | [1][4] |

| Molar Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.66 | [1][4][8] |

| Fluorescence Lifetime (τ) | 3.9 ns | [8] |

Understanding Photostability and Photobleaching

Photobleaching is an irreversible photochemical alteration of a fluorophore that renders it permanently unable to fluoresce.[9] This phenomenon is a critical limiting factor in fluorescence microscopy, as it leads to a progressive loss of signal during imaging. The rate of photobleaching is dependent on both the intrinsic properties of the dye and external environmental factors.

AF 594 is consistently cited for its high photostability, which allows for prolonged exposure to excitation light with minimal signal loss.[1][10] This robustness is particularly advantageous for detecting low-abundance molecules and for time-lapse imaging experiments.[1][2]

Comparative Photostability

AF 594 offers significant advantages in brightness and photostability over other spectrally similar red fluorescent dyes.

| Fluorophore | Photostability Comparison with AF 594 | Key Characteristics | Reference |

| Texas Red | AF 594 is significantly more photostable and fluorescent.[10][11][12] | Spectrally similar to AF 594 but prone to faster photobleaching. | [11][12] |

| TRITC | AF 594 offers better color separation from green dyes and is more photostable. | Traditional red dye, less bright than modern alternatives. | [12] |

| Cy3 | AF 594 is generally considered more photostable. | A bright dye, but can be susceptible to photobleaching. | [10][12] |

| Alexa Fluor 568 | Both are highly photostable dyes within the Alexa Fluor family. | Emits in a slightly shorter wavelength (red-orange) range.[10] | [10] |

Factors Influencing AF 594 Photostability

While AF 594 is inherently stable, its performance can be affected by several experimental variables. Understanding these factors is crucial for minimizing photobleaching.

-

Excitation Light Intensity: Higher laser power or illumination intensity accelerates the rate of photobleaching.

-

Exposure Duration: Longer or repeated exposures cumulatively increase the extent of photobleaching.[9]

-

Chemical Environment: The presence of reactive oxygen species (ROS) can degrade fluorophores. The choice of mounting medium is critical, as antifade reagents can significantly reduce photobleaching.[13]

-

pH: The Alexa Fluor family of dyes, including AF 594, are known to be relatively insensitive to pH variations over a broad range (typically pH 4-10), ensuring stable fluorescence in most biological buffers.[10][12]

Experimental Protocol: Assessing Photobleaching Rate

This protocol provides a generalized workflow for quantifying and comparing the photostability of fluorescent dyes like AF 594 in a microscopy setup.

Objective: To measure the rate of fluorescence intensity decay of AF 594-conjugated samples under continuous illumination.

I. Materials

-

AF 594-conjugated antibody or probe.

-

Appropriate sample (e.g., fixed cells, tissue section, or immobilized protein).

-

Phosphate-Buffered Saline (PBS).

-

Mounting medium (with and without antifade reagent for comparison).

-

Microscope slides and coverslips.

II. Sample Preparation

-

Prepare the biological sample according to standard protocols for immunofluorescence (e.g., fixation, permeabilization, and blocking).

-

Incubate the sample with the AF 594-conjugated probe at the recommended concentration and duration.

-

Perform washing steps with PBS to remove unbound probes.

-

Mount the sample onto a microscope slide using the chosen mounting medium. For comparative studies, prepare identical samples with different mounting media.

-

Seal the coverslip with nail polish or a commercial sealant and allow it to cure.

III. Microscope Setup and Configuration

-

Use a confocal or widefield fluorescence microscope equipped with a suitable laser line (e.g., 561 nm or 594 nm) and emission filters (e.g., 630/69 nm bandpass).[1]

-

Set the imaging parameters:

-

Objective: Use a high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x).

-

Laser Power: Select a fixed laser power. Keep this value constant across all experiments. Start with a low power to locate the region of interest (ROI) and increase to a fixed, higher level for the bleaching experiment.

-

Detector Gain/Sensitivity: Adjust to achieve a good signal-to-noise ratio where the initial image is not saturated. Keep this setting constant.

-

Pixel Dwell Time / Exposure Time: Set a fixed value.

-

IV. Data Acquisition

-

Select a region of interest (ROI) on the sample that shows clear and uniform fluorescence.

-

Acquire an initial image (t=0) at the defined settings. This image represents 100% initial intensity.

-

Begin a time-lapse acquisition sequence. Continuously illuminate the ROI and capture images at regular intervals (e.g., every 5-10 seconds).

-

Continue the acquisition until the fluorescence intensity has decreased to a significant fraction (e.g., 50% or less) of the initial intensity.

V. Data Analysis

-

Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji, MATLAB).

-

Define an ROI within the bleached area and measure the mean fluorescence intensity for this ROI in each image of the time series.

-

Measure the background intensity from an area with no fluorescent signal in each image and subtract it from the corresponding ROI measurement.

-

Normalize the intensity values by dividing each measurement by the intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time (or number of scans).

-

To quantify the photobleaching rate, fit the decay curve to a single or double exponential decay function. The time constant (τ) from the fit represents the time it takes for the fluorescence to decay to 1/e (approximately 37%) of its initial value and serves as a quantitative measure of photostability.

Visualizations

Experimental Workflow for Photostability Assessment

The following diagram illustrates the key steps involved in a typical photobleaching experiment, from sample preparation to final data analysis.

Caption: Workflow for quantifying the photostability of AF 594.

Conclusion

Alexa Fluor™ 594 is a superior red fluorescent dye that offers researchers exceptional brightness and photostability, outperforming traditional fluorophores like Texas Red.[11][12] Its robust nature makes it highly suitable for demanding imaging applications that require prolonged or repeated exposures to intense light sources. By understanding the factors that influence photobleaching and employing careful experimental design, researchers can fully leverage the capabilities of AF 594 to generate high-quality, reproducible fluorescence data.

References

- 1. Alexa Fluor® 594 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 2. Alexa Fluor 594 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. app.fluorofinder.com [app.fluorofinder.com]

- 5. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]

- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. cancer.iu.edu [cancer.iu.edu]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]

- 13. emsdiasum.com [emsdiasum.com]

Unveiling the Radiance: A Technical Guide to the Quantum Yield of AF 594 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the fluorescence quantum yield of AF 594 carboxylic acid, a key fluorophore in biological research and drug development. This document details the core principles of its photophysical properties, presents quantitative data in a structured format, and offers detailed experimental protocols for its application and characterization.

Core Concept: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a brighter and more efficient fluorescent probe, which is crucial for sensitive detection in various applications. For this compound, a derivative of the Alexa Fluor 594 dye, a high quantum yield is a key characteristic that contributes to its robust performance in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1]

Photophysical Properties of this compound

This compound is a bright, red-fluorescent dye known for its high fluorescence quantum yield and photostability.[2][3][4] These properties make it an excellent choice for labeling biomolecules, particularly proteins and nucleic acids, enabling sensitive and reliable detection.[1] The carboxylic acid group provides a reactive handle for conjugation to primary amines following activation, for example, as an N-hydroxysuccinimidyl (NHS) ester.

A summary of the key quantitative data for AF 594 is presented in the table below.

| Property | Value | Reference |

| Quantum Yield (Φ) | 0.66 | [5][6] |

| Excitation Maximum (λex) | 590 nm | [6] |

| Emission Maximum (λem) | 617 nm | [6] |

| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [6] |

| Fluorescence Lifetime (τ) | 3.9 ns | [5] |

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound.[3][6] This method involves comparing the fluorescence intensity of the sample to a reference standard with a known quantum yield. A common standard for the spectral range of AF 594 is Sulforhodamine 101.[7]

Materials and Reagents:

-

This compound (sample)

-

Sulforhodamine 101 (reference standard)

-

Phosphate-buffered saline (PBS), pH 7.2

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both this compound and Sulforhodamine 101 in PBS.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard in PBS. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 560 nm).

-

Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the known quantum yield of the standard (for Sulforhodamine 101 in ethanol, Φ ≈ 0.9).[8]

-

m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard (if they are different). For the same solvent, this term is equal to 1.

-

Experimental Workflow: Bioconjugation of this compound to a Protein

This compound is typically activated to an NHS ester to facilitate covalent labeling of primary amines (e.g., lysine (B10760008) residues) on proteins.

Detailed Protocol for Protein Labeling:

This protocol provides a general guideline for labeling proteins with activated this compound (e.g., AF 594 NHS ester).

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, are not compatible.

-

Dye Preparation: Immediately before use, dissolve the AF 594 NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Labeling Reaction: While gently vortexing the protein solution, add the dissolved NHS ester. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point is often a 5- to 20-fold molar excess of the dye. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer such as PBS.

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the dye and the protein at their respective absorbance maxima.

Logical Relationship: Factors Influencing Quantum Yield

The fluorescence quantum yield of a fluorophore like AF 594 is not an immutable constant and can be influenced by several environmental factors. Understanding these relationships is critical for accurate and reproducible experimental results.

References

- 1. iss.com [iss.com]

- 2. benchchem.com [benchchem.com]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. Sulforhodamine 101, sodium salt | AAT Bioquest [aatbio.com]

- 6. jasco-global.com [jasco-global.com]

- 7. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. omlc.org [omlc.org]

Basic principles of using AF 594 carboxylic acid in research

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

AF 594 carboxylic acid is a bright, photostable, and red-fluorescent dye belonging to the Alexa Fluor family.[1][2] It is characterized by a high fluorescence quantum yield, making it a valuable tool in a variety of research applications, particularly in fluorescence microscopy and flow cytometry.[1][3][4] Its utility is further enhanced by its consistent fluorescence in a pH range of 4 to 10.[2][4] The carboxylic acid group is a key functional feature, allowing for covalent conjugation to biomolecules.[1][5]

Core Principles and Spectral Properties

This compound serves two primary roles in research. Firstly, it can be used as a non-reactive reference standard in experiments that involve AF 594 dye conjugates.[3][6] Secondly, and more commonly, its carboxylic acid group can be chemically activated to form stable covalent bonds with primary amines on other molecules, such as proteins, peptides, and modified nucleic acids.[1][7]

The spectral characteristics of AF 594 make it compatible with common laser lines, including the 561 nm and 594 nm lasers.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum | 586 - 594 nm | [1][3][] |

| Emission Maximum | 613 - 617 nm | [2][3] |

| Molar Extinction Coefficient | ~105,000 cm⁻¹M⁻¹ | [3][6] |

| Fluorescence Quantum Yield | ~0.77 | [3][6] |

| Molecular Weight | ~925.18 g/mol | [][9] |

Conjugation Chemistry: Labeling Primary Amines

The most prevalent application of this compound is the labeling of biomolecules through the formation of a stable amide bond with primary amines.[7] This is typically achieved through a two-step process involving carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

The fundamental mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of AF 594 to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable Ester: This intermediate is susceptible to hydrolysis. To improve the efficiency and stability of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This succinimidyl ester is less prone to hydrolysis and reacts efficiently with primary amines.[10]

-

Amide Bond Formation: The NHS ester of AF 594 readily reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond, covalently linking the dye to the target molecule.[11]

Experimental Protocol: Protein Labeling

This protocol provides a general methodology for labeling an IgG antibody with this compound using EDC and Sulfo-NHS. Optimization may be required for other proteins.

Materials:

-

This compound

-

IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation/Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation/Conjugation Buffer.

-

-

Antibody Preparation:

-

Ensure the antibody is at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer.[10] Buffers containing Tris or glycine (B1666218) will interfere with the reaction and should be exchanged for PBS or a similar buffer.[10]

-

-

Activation of AF 594:

-

In a microcentrifuge tube, combine the this compound stock solution with the freshly prepared EDC and Sulfo-NHS solutions in the Activation/Conjugation Buffer.

-

The molar ratio of Dye:EDC:Sulfo-NHS is typically 1:10:25, but may require optimization.

-

Incubate the mixture for 15-30 minutes at room temperature, protected from light, to form the Sulfo-NHS ester.

-

-

Conjugation Reaction:

-

Add the activated AF 594 Sulfo-NHS ester solution to the prepared antibody solution.

-

The reaction pH should be adjusted to approximately 7.2-8.0 for efficient conjugation to the primary amines of the antibody.

-

Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to stop the labeling process by reacting with any remaining active ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye and reaction byproducts using a size-exclusion chromatography column.

-

The first colored fraction to elute will be the AF 594-labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, using spectrophotometry. For IgGs, an optimal DOL is typically between 2 and 6.[10]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. APDye Fluor 594 | AZDye™ 594, Alexa Fluor® 594 Equivalent | AxisPharm [axispharm.com]

- 5. This compound | Wolfe Labs [wolfelabs.com]

- 6. cn.lumiprobe.com [cn.lumiprobe.com]

- 7. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

AF 594 Carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for AF 594 carboxylic acid, a fluorescent dye commonly utilized in biological research. The information compiled is intended to promote safe laboratory practices and ensure the well-being of personnel working with this compound.

Introduction

Hazard Identification and General Precautions

While specific hazard classifications for this compound are not formally established in readily accessible safety data sheets, it is prudent to treat it as a potentially hazardous chemical. As a general principle for handling all laboratory chemicals, direct contact with skin, eyes, and mucous membranes should be avoided. Inhalation of dust or aerosols should be minimized.

A review of the toxicity of several organic fluorophores, including some Alexa Fluor™ dyes, suggests that the concentrations typically used in research applications are significantly lower than known toxic doses.[2] However, the absence of comprehensive toxicological data for this compound necessitates a cautious approach.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

-

Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or aerosols.

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₇H₆₄N₄O₁₁S₂ | [1] |

| Molecular Weight | 925.18 g/mol | [1] |

| Appearance | Dark-blue crystals | [1] |

| Solubility | Soluble in water, DMSO, and DMF | [1] |

| Excitation Maximum (λex) | 586 nm | [1] |

| Emission Maximum (λem) | 613 nm | [1] |

| Molar Extinction Coefficient (ε) | 105,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.77 | [1] |

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In case of a spill, follow these steps to mitigate the hazard:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading using absorbent materials.

-

Clean-up: Carefully sweep or scoop up the spilled material. Place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Reconstitution of this compound

Objective: To prepare a stock solution of this compound for experimental use.

Materials:

-

This compound solid

-

High-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

-

Vortex mixer

-

Pipettes and sterile, light-protected microcentrifuge tubes

Procedure:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of DMSO or DMF to the vial to achieve the desired concentration (typically 1-10 mg/mL).[3]

-

Vortex the solution until the dye is completely dissolved.

-

Store the reconstituted solution at 2-8°C, protected from light. The solution is reported to be stable for up to one year under these conditions.[3]

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

Caption: Workflow for responding to a chemical spill.

Caption: First aid workflow for chemical exposure.

Conclusion

While this compound is a valuable tool in research, its handling requires adherence to standard laboratory safety protocols. The guidelines presented in this document are based on general chemical safety principles and data from related compounds due to the lack of a comprehensive, publicly available Safety Data Sheet for this specific chemical. Researchers should always exercise caution, use appropriate personal protective equipment, and be prepared for accidental spills or exposures. By following these recommendations, the risks associated with the use of this compound can be effectively managed.

References

- 1. Toxicity of organic fluorophores used in molecular imaging: literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Surfactant protein-A and Toll-like receptor-4 Modulate Immune Functions of Preterm Baboon Lung Dendritic Cell Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with AF594 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and function. AF594 is a bright and photostable red fluorescent dye, making it an excellent choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. While often available as an amine-reactive N-hydroxysuccinimidyl (NHS) ester, the carboxylic acid form of AF594 offers a versatile alternative for conjugation to primary amines on proteins through a two-step carbodiimide-mediated reaction. This approach is particularly useful when the NHS ester is not available or when greater control over the labeling reaction is desired.

This document provides a detailed protocol for the activation of AF594 carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and its subsequent conjugation to a target protein. It also includes information on purification, calculation of the degree of labeling, and troubleshooting.

Data Presentation

Table 1: Key Properties of AF594 Dye

| Property | Value |

| Excitation Maximum (Ex) | ~590 nm |

| Emission Maximum (Em) | ~617 nm |

| Molar Extinction Coefficient (at Ex) | ~90,000 cm⁻¹M⁻¹[1] |

| Recommended pH range for labeling | 7.2 - 8.5 (for coupling step) |

| Reactive Group | Carboxylic Acid |

Table 2: Recommended Molar Ratios for EDC/NHS Activation

| Reactant | Molar Excess (relative to AF594 Carboxylic Acid) |

| EDC | 1.2 - 10 fold |

| NHS (or Sulfo-NHS) | 1.2 - 3 fold (relative to EDC) |

Note: The optimal molar ratios may need to be determined empirically for each specific protein and application.

Experimental Protocols

Materials and Reagents

-

AF594 carboxylic acid

-

Target protein in an amine-free buffer (e.g., PBS, MES, HEPES)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine (B1666218)

-

Purification column (e.g., desalting spin column or size-exclusion chromatography column)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Protocol for Labeling Protein with AF594 Carboxylic Acid

This protocol is divided into two main stages: the activation of AF594 carboxylic acid and the conjugation to the target protein.

Stage 1: Activation of AF594 Carboxylic Acid with EDC/NHS

-

Prepare AF594 Carboxylic Acid Stock Solution: Dissolve AF594 carboxylic acid in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Prepare EDC and NHS Solutions: Immediately before use, prepare aqueous solutions of EDC and NHS in Activation Buffer. For example, prepare a 10 mg/mL solution of each. EDC is susceptible to hydrolysis and should be used without delay.

-

Activation Reaction:

-

In a microcentrifuge tube, combine the desired amount of AF594 carboxylic acid stock solution with Activation Buffer.

-

Add the freshly prepared NHS solution to the AF594 solution and mix well.

-

Add the freshly prepared EDC solution to the AF594/NHS mixture. The final volume should be kept as small as practical.

-

Incubate the reaction for 15-30 minutes at room temperature, protected from light. This reaction converts the carboxylic acid group of AF594 into an amine-reactive NHS ester.

-

Stage 2: Conjugation of Activated AF594 to Protein

-

Prepare Protein Sample: The protein to be labeled should be at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the activated dye and must be avoided. If the protein is in an incompatible buffer, it should be dialyzed against PBS prior to labeling.

-

Conjugation Reaction:

-

Add the activated AF594-NHS ester solution from Stage 1 to the protein solution. A typical starting point is a 10 to 20-fold molar excess of the dye to the protein.

-

Incubate the reaction for 1-2 hours at room temperature, with gentle stirring or rocking, protected from light. The optimal reaction time may vary depending on the protein.

-

-

Quench Reaction: Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step will react with any remaining unreacted dye, preventing non-specific labeling in downstream applications.

Stage 3: Purification of the Labeled Protein

-

Remove Unconjugated Dye: Separate the AF594-labeled protein from the unreacted dye and reaction byproducts. This is commonly achieved using:

-

Desalting Spin Columns: For rapid purification of small sample volumes.

-

Size-Exclusion Chromatography (SEC): For larger sample volumes and higher purity.

-

Dialysis: A slower method but effective for removing small molecules.

-

-

Storage of Labeled Protein: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (B35011) or a stabilizing protein such as BSA may be beneficial.[2]

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[3][4][5]

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and 590 nm (A_590).

-

Calculate Protein Concentration:

-

First, calculate the correction factor (CF) for the dye's absorbance at 280 nm. For AF594, this is approximately 0.56 (CF = A_280 of dye / A_590 of dye).

-

Protein Concentration (M) = [A_280 - (A_590 x CF)] / ε_protein

-

where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A_590 / ε_dye

-

where ε_dye for AF594 is approximately 90,000 cm⁻¹M⁻¹.[1]

-

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

An optimal DOL for antibodies is typically between 2 and 10.[5]

Mandatory Visualizations

References

Application Notes: Conjugating AF 594 Carboxylic Acid to Antibodies for Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct conjugation of fluorescent dyes to primary antibodies offers a streamlined approach for immunofluorescence (IF) staining, enabling multiplexing and simplifying experimental workflows by eliminating the need for secondary antibodies.[1][2][3] Alexa Fluor™ 594 (AF 594) is a bright and photostable red fluorescent dye, making it an excellent choice for antibody labeling.[4] This document provides a detailed protocol for conjugating AF 594 carboxylic acid to primary antibodies using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxylic acid group of the dye and primary amines (e.g., lysine (B10760008) residues) on the antibody.[5][6]

Principle of Conjugation

The conjugation process involves a two-step reaction. First, the carboxyl group of AF 594 is activated by EDC in the presence of NHS to form a more stable NHS ester.[6][7] This activated dye then readily reacts with the primary amine groups on the antibody to form a covalent amide linkage.[5] The resulting fluorescently labeled antibody can be used for various applications, most notably for direct immunofluorescence imaging.

Experimental Protocols

Part 1: Antibody Preparation

For successful conjugation, the antibody must be in an amine-free buffer and at an optimal concentration.

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or stabilizing proteins like BSA, it must be purified.

-

Use a desalting column, dialysis, or a centrifugal filter with an appropriate molecular weight cut-off (e.g., 100 kDa for an IgG antibody) to exchange the buffer to 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.

-

-

Concentration Adjustment: The recommended antibody concentration for optimal labeling is between 2-10 mg/mL. If the antibody concentration is too low, the conjugation efficiency will be significantly reduced. Concentrate the antibody using a centrifugal filter if necessary.

Part 2: Activation of this compound and Conjugation to Antibody

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

-

Purified antibody (2-10 mg/mL in PBS)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 100 mM Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Stock Solutions:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.

-

-

Activation of AF 594:

-

In a microcentrifuge tube, combine the desired molar excess of this compound stock solution with the EDC and NHS stock solutions. A typical starting point is a 10 to 20-fold molar excess of dye to antibody.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Adjust the pH of the purified antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate solution.

-

Add the activated AF 594 dye mixture to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional but Recommended):

-

Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active dye.

-

Incubate for 15-30 minutes at room temperature.

-

Part 3: Purification of the Labeled Antibody

It is crucial to remove unconjugated dye to ensure accurate determination of the degree of labeling and to reduce background fluorescence in subsequent applications.

-

Prepare the Purification Column:

-

Use a size-exclusion chromatography column, such as Sephadex G-25, equilibrated with 1X PBS.

-

-

Purify the Conjugate:

-

Load the conjugation reaction mixture onto the column.

-

Elute with 1X PBS. The first colored fraction to elute will be the labeled antibody. The free dye will elute later.

-

Collect the fractions containing the purified antibody-dye conjugate.

-

Part 4: Characterization of the Conjugate

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule, should be determined.

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 594 nm (A594) using a spectrophotometer.

-

-

Calculate the Degree of Labeling (DOL):

-

The DOL can be calculated using the following formula:

Protein Concentration (M) = [A280 – (A594 × CF)] / ε_protein

DOL = A594 / (ε_dye × Protein Concentration (M))

Where:

-

A280 and A594 are the absorbance values.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

-

ε_dye is the molar extinction coefficient of AF 594 at 594 nm (~73,000 M⁻¹cm⁻¹).

-

CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For AF 594, this is approximately 0.38.

An optimal DOL for most antibodies is between 2 and 10.

-

Data Presentation

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2-10 mg/mL | Lower concentrations reduce conjugation efficiency. |

| Conjugation Buffer pH | 8.3 - 8.5 | Optimal for reaction of NHS esters with primary amines.[5] |

| Molar Ratio (Dye:Antibody) | 10:1 to 20:1 | This should be optimized for each antibody. |

| Reaction Time | 1 - 2 hours | Incubation at room temperature. |

| Optimal Degree of Labeling (DOL) | 2 - 10 | High DOL can lead to quenching and loss of antibody function. |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for antibody conjugation and immunofluorescence.

Example Signaling Pathway: EGFR Signaling

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for immunofluorescence studies to investigate cellular processes like proliferation and migration. An AF 594-conjugated antibody targeting EGFR or a downstream component like phosphorylated ERK (p-ERK) could be used to visualize the activation of this pathway.

Caption: Simplified EGFR signaling pathway.

Application: Direct Immunofluorescence Protocol

This is a general protocol and may require optimization for specific cell/tissue types and antibodies.

-

Sample Preparation:

-

Grow cells on coverslips or prepare tissue sections.

-

Fix the samples (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Permeabilize the cells if targeting an intracellular antigen (e.g., with 0.1-0.25% Triton X-100 in PBS for 10 minutes).

-

-

Blocking:

-

Block non-specific binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBST) for 1 hour at room temperature.

-

-

Primary Antibody Staining:

-

Washing:

-

Wash the samples three times with PBST for 5 minutes each to remove unbound antibodies.

-

-

Counterstaining and Mounting:

-

(Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence microscope with appropriate filters for AF 594 (Excitation/Emission: ~590/617 nm).

-

Conclusion

Directly conjugating this compound to a primary antibody provides a robust tool for high-quality immunofluorescence imaging. By following these detailed protocols for conjugation, purification, and characterization, researchers can generate reliable reagents for their specific research needs, leading to clearer and more reproducible results.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: AF 594 Carboxylic Acid for Super-Resolution Microscopy (dSTORM)

Introduction